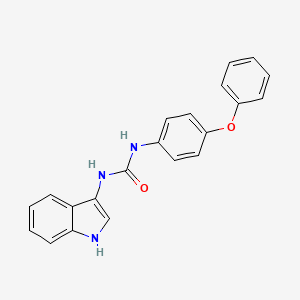

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21(24-20-14-22-19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-14,22H,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKUFOGQMUCEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea typically involves the reaction of an indole derivative with a phenoxyphenyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a tertiary amine, to facilitate the formation of the urea linkage. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.

In industrial settings, the production of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This approach can also help in minimizing the use of hazardous reagents and reducing waste, making the process more environmentally friendly.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

These reactions can yield a variety of products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea serves as a valuable intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows it to be modified into other useful compounds.

Biology

The compound has been investigated for its potential biological activities, including:

-

Anticancer Properties : Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (μM) A549 5.12 HCT116 6.78 - Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.

Medicine

Due to its interaction with specific biological targets, 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is being explored as a candidate for drug development. Its mechanism of action involves binding to active sites on enzymes or receptors, potentially modulating their activity.

Industry

The compound's unique chemical properties make it useful in developing new materials and chemical processes. It has potential applications in creating advanced polymers and coatings due to its stability and reactivity.

Case Studies

-

Anticancer Activity Assessment :

A study evaluated the anticancer effects of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea on several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against A549 and HCT116 cells, suggesting its potential as an anticancer agent . -

Antimicrobial Evaluation :

In another study, the compound was tested against various bacterial strains using disc diffusion methods. The results demonstrated notable inhibition zones compared to control antibiotics, highlighting its antimicrobial potential .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole moiety can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(1-(3-Fluorobenzoyl)-1H-Indol-5-yl)-3-(4-Phenoxyphenyl)urea (4m)

- Structure : Differs by a 3-fluorobenzoyl substitution on the indole nitrogen.

- Properties : Yield (71%), melting point (235.2–236.2°C), characterized by NMR and HRMS .

- Significance : The fluorobenzoyl group may enhance metabolic stability and target affinity compared to the unsubstituted indole in the parent compound.

1-(4-Ethylphenyl)-3-(1H-Indol-3-yl)urea

1-(2-(1H-Indol-3-yl)ethyl)urea (Compound 2)

- Structure : Incorporates an ethyl linker between the indole and urea.

- Synthesis : Derived from tryptamine, emphasizing structural flexibility .

- Implications : The ethyl spacer may improve bioavailability by increasing molecular flexibility and reducing rigidity.

Urea Derivatives with Varied Aryl Substituents

1-(1-(3-(4-Phenoxyphenyl)Isoxazol-5-yl)ethyl)-3-phenylurea (6p)

1-(3-Chlorophenyl)-3-(4-Fluorophenyl)urea (CID 266477)

- Structure : Lacks the indole moiety but features chloro- and fluorophenyl groups.

- Properties : Molecular formula (C₁₃H₁₀ClFN₂O), predicted collision cross-section data .

- Comparison : The electron-withdrawing chlorine and fluorine substituents may increase polarity, affecting membrane permeability and target engagement.

Non-Urea Indole Derivatives

1-(1H-Indol-3-yl)-3-(p-Tolyl)prop-2-en-1-one (3a)

- Structure: Enone derivative instead of urea.

- Activity : Demonstrates anticancer properties via thiosemicarbazide interactions .

- Divergence : The absence of the urea bridge reduces hydrogen-bonding capacity, likely shifting the mechanism of action from enzyme inhibition to direct cytotoxic effects.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a phenoxyphenyl urea structure. The indole ring is known for its biological significance, often serving as a pharmacophore in drug design. The phenoxyphenyl group enhances the compound's lipophilicity and potential interaction with biological targets.

The biological activity of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The indole structure can mimic natural substrates, allowing it to bind effectively to active sites on target proteins. This interaction can modulate various signaling pathways, leading to diverse biological effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Anticancer Activity

Research indicates that 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.5 | Doxorubicin | 0.79 |

| HCT-116 | 7.2 | Combretastatin-A4 | 0.11 |

| PC-3 | 8.0 | Paclitaxel | 0.25 |

These results suggest that the compound has comparable potency to established chemotherapeutic agents, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus, with an IC50 value of 12 µM, outperforming traditional antibiotics like ampicillin .

Table: Antimicrobial Activity Against Selected Pathogens

| Pathogen | IC50 (µM) | Standard Antibiotic | IC50 (µM) |

|---|---|---|---|

| Staphylococcus aureus | 12 | Ampicillin | 15 |

| Escherichia coli | 15 | Streptomycin | 20 |

Study on Anticancer Mechanisms

A study conducted on the effect of this compound on MCF-7 breast cancer cells revealed that treatment led to cell cycle arrest at the G1 phase and induced apoptosis through caspase activation. The findings suggest that the compound inhibits key signaling pathways involved in cell proliferation and survival .

Evaluation of Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea was assessed against a panel of bacterial strains isolated from clinical infections. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as an alternative therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via urea bond formation between an isocyanate derivative and an amine-containing aromatic system. For example, coupling 4-phenoxyphenyl isocyanate with 1H-indol-3-amine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate), and using catalysts like triethylamine to enhance yield (typically 70–85%) .

Q. How can structural characterization of this urea derivative be systematically performed?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Confirm connectivity via - and -NMR, focusing on urea NH protons (δ 8.5–9.5 ppm) and indole aromatic signals .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/water), analyze hydrogen-bonding networks and torsion angles between aromatic rings, as seen in structurally similar ureas .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 μM, with cisplatin as a positive control .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, VEGFR2) using fluorescence-based kits, given the urea moiety’s role in hydrogen-bond interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC calculations via four-parameter logistic models) to rule out variability .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution, as aggregation can skew results .

- Metabolic Stability Tests : Perform liver microsome assays to assess if discrepancies arise from differential metabolic degradation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this urea derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenoxyphenyl (e.g., electron-withdrawing groups) or indole (e.g., halogenation at C5) to assess effects on potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like LasR (a quorum-sensing regulator), comparing with co-crystal structures of related ureas .

Q. How can crystallographic data inform the design of derivatives with improved target binding?

- Methodological Answer :

- Hydrogen-Bond Analysis : Use X-ray data (e.g., monoclinic symmetry ) to identify key interactions, such as urea NH→O=C bonds with active-site residues.

- Torsion Angle Optimization : Adjust diaryl substituents to mimic low-energy conformations observed in crystal structures, enhancing entropic binding favorability .

Q. What advanced techniques validate the compound’s mechanism of action in biofilm inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.